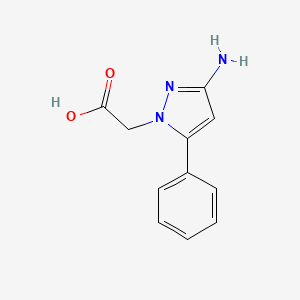
2-(3-氨基-5-苯基-1H-吡唑-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound with the CAS Number: 890014-48-9 . It has a molecular weight of 217.23 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized using glyoxal and ammonia . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The compound has the IUPAC name (5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid . Its InChI Code is 1S/C11H11N3O2/c12-10-6-9 (8-4-2-1-3-5-8)13-14 (10)7-11 (15)16/h1-6H,7,12H2, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .科学研究应用
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial properties. They are often synthesized and tested against a variety of microbial strains. For instance, triazole and pyrazole compounds containing thiazole analogues have shown significant growth inhibitory activity against various microbes . The compound could potentially be synthesized and evaluated for its antimicrobial efficacy, contributing to the development of new antimicrobial agents.
Anticancer Research
In pharmacology, pyrazole derivatives are explored for their anticancer activities. Molecular docking studies have been conducted to understand the interactions of these compounds with various enzymes and receptors involved in cancer progression . The structural features of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could be investigated to assess its potential as an anticancer agent.
Antileishmanial and Antimalarial Applications
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial effects. Some derivatives have shown superior activity compared to standard drugs in in vitro and in vivo studies . Research into the antileishmanial and antimalarial potential of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could lead to the development of new treatments for these diseases.
Agricultural Chemistry
In the agricultural sector, pyrazole derivatives are used to develop new agrochemicals. They can act as growth regulators, herbicides, or insecticides. The specific applications of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in agriculture could involve its incorporation into formulations aimed at improving crop yield and protection .
Biochemical Research
Pyrazole derivatives play a significant role in biochemistry, often serving as building blocks for synthesizing compounds with various biological activities. The biochemical applications of this compound could include its use in enzyme inhibition studies or as a precursor for synthesizing biologically active molecules .
Environmental Science
In environmental science, pyrazole derivatives could be used to develop sensors or indicators for environmental monitoring. Their chemical properties may allow them to interact with pollutants or toxins, enabling detection and measurement. The application of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in environmental assays could be an area of interest for researchers .
安全和危害
属性
IUPAC Name |
2-(3-amino-5-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKPGZSMQKKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

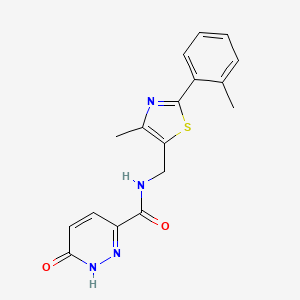
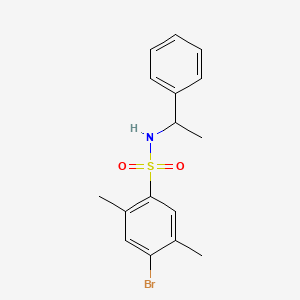
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
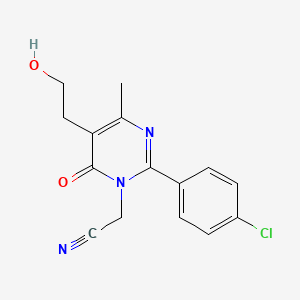
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)
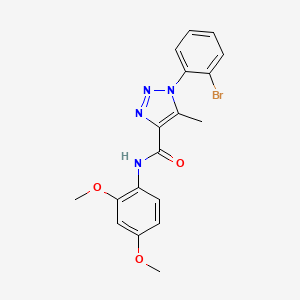
![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)
![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)
![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)
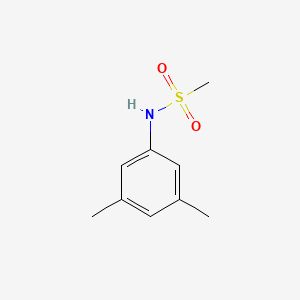

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)